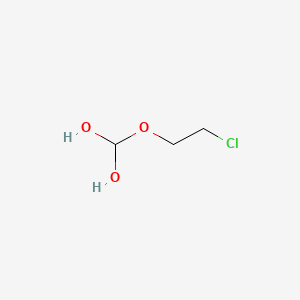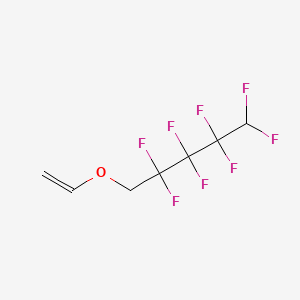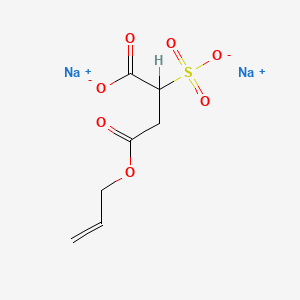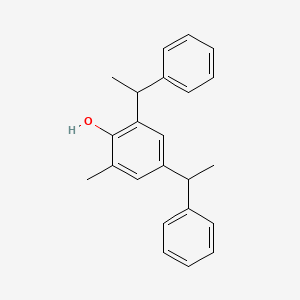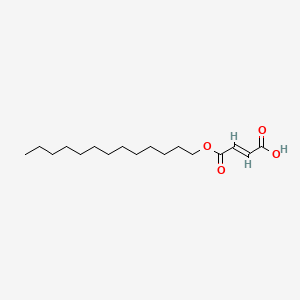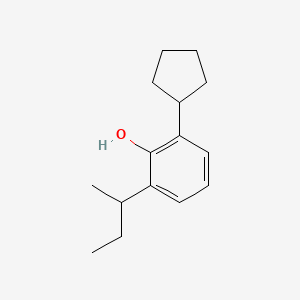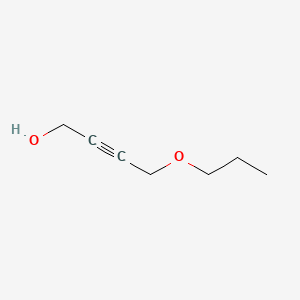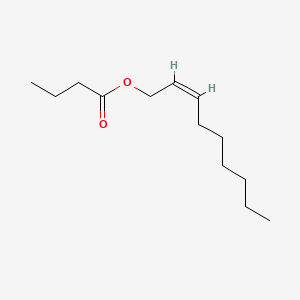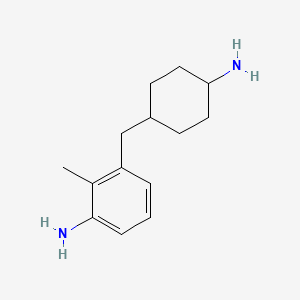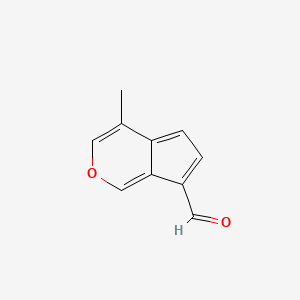
Viburtinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viburtinal, also known by its IUPAC name 4-methylcyclopenta[c]pyran-7-carbaldehyde, is a compound with the molecular formula C10H8O2 It is classified as an arenecarbaldehyde and is known for its unique structural properties, which include a cyclopentadiene fused to a pyran ring
Preparation Methods
Viburtinal can be synthesized through a series of chemical reactions starting from 2-cyclopentadienylpropanol. The synthetic route involves the formation of dihydrocyclopenta[c]pyran, which is achieved via regioselective formylation. This intermediate is then further processed to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired regioselectivity and yield.
Chemical Reactions Analysis
Viburtinal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Viburtinal has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound has been studied for its potential biological activities, including its role as a metabolite in certain plant species . In medicine, research is ongoing to explore its potential therapeutic properties. Additionally, this compound has industrial applications, particularly in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of viburtinal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Viburtinal is structurally similar to other compounds in the cyclopenta[c]pyran family, such as northis compound, halitunal, and cerbinal. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For example, while northis compound and halitunal also possess aldehyde functionalities, their reactivity and applications may vary due to differences in their molecular structures.
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
63661-79-0 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylcyclopenta[c]pyran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-5-12-6-10-8(4-11)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
IHEBZQKYPSMVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C2C1=CC=C2C=O |
melting_point |
90 - 92 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


